Ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification. The reaction conditions often involve the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may involve the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The keto group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Ethyl 4-(3-aminophenyl)-3-oxobutanoate.
Oxidation: Ethyl 4-(3-nitrophenyl)-3-oxobutanoic acid.
Substitution: Ethyl 4-(3-substituted phenyl)-3-oxobutanoate.
Scientific Research Applications
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the keto group can form hydrogen bonds with the enzyme, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: Similar structure but with the nitro group at the para position.
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: Similar structure but with the nitro group at the ortho position.
Ethyl 4-(3-aminophenyl)-3-oxobutanoate: Reduction product of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate.
Uniqueness
This compound is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The meta position of the nitro group allows for specific electronic and steric effects that differentiate it from its ortho and para counterparts.
Properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBATUYMHEXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309505 | |
Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116904-71-3 | |
Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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